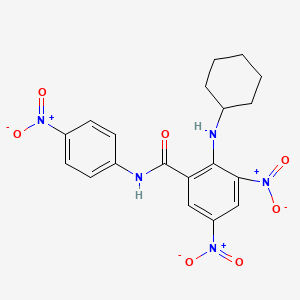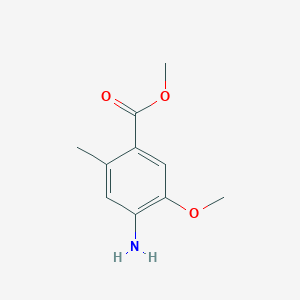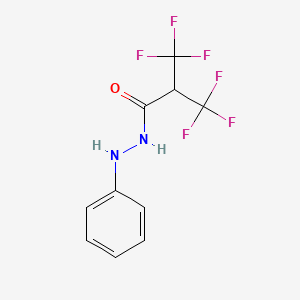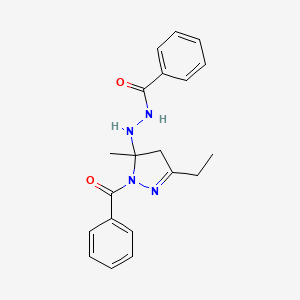![molecular formula C19H17ClN6O2 B12467493 5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide](/img/structure/B12467493.png)
5-acetyl-N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-2H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ORM-15341, also known as ketodarolutamide, is a nonsteroidal antiandrogen and the major active metabolite of darolutamide. It is primarily used in the treatment of prostate cancer in men. ORM-15341 acts as a highly selective, high-affinity, competitive silent antagonist of the androgen receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ORM-15341 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of ORM-15341 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
ORM-15341 undergoes various chemical reactions, including:
Oxidation: ORM-15341 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on ORM-15341.
Substitution: ORM-15341 can undergo substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of ORM-15341, which can have different pharmacological properties and activities .
Wissenschaftliche Forschungsanwendungen
ORM-15341 has several scientific research applications, including:
Chemistry: Used as a reference compound in the development of new antiandrogens.
Biology: Studied for its effects on androgen receptor signaling pathways.
Medicine: Used in clinical trials for the treatment of prostate cancer.
Industry: Employed in the development of new therapeutic agents targeting androgen receptors
Wirkmechanismus
ORM-15341 exerts its effects by binding to the androgen receptor with high affinity, preventing the activation of the receptor by androgens such as testosterone and dihydrotestosterone. This inhibition blocks the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. ORM-15341 also shows limited central nervous system distribution, indicating peripheral selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enzalutamide: Another nonsteroidal antiandrogen used in the treatment of prostate cancer.
Apalutamide: A nonsteroidal antiandrogen with similar mechanisms of action.
Darolutamide: The parent compound of ORM-15341, also used in prostate cancer treatment
Uniqueness
ORM-15341 is unique in its high selectivity and affinity for the androgen receptor, as well as its ability to inhibit certain mutant androgen receptor variants that other nonsteroidal antiandrogens cannot. Additionally, ORM-15341 has a shorter elimination half-life and limited central nervous system distribution, which may reduce the risk of central nervous system-related side effects .
Eigenschaften
Molekularformel |
C19H17ClN6O2 |
|---|---|
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
3-acetyl-N-[1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24) |
InChI-Schlüssel |
GMBPVBVTPBWIKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate](/img/structure/B12467429.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12467433.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B12467436.png)
phosphonium](/img/structure/B12467437.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B12467438.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12467441.png)
![2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile](/img/structure/B12467453.png)


![2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12467465.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B12467481.png)
